Chloroprocaine

Description

Propriétés

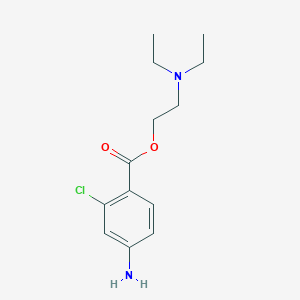

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDANGULDQQJODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3858-89-7 (hydrochloride) | |

| Record name | Chloroprocaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022799 | |

| Record name | Chloroprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chloroprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/, 1.30e+00 g/L | |

| Record name | Chloroprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROPROCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Sodium metabisulfate as a preservative in earlier formulations ... newer preparations ... contain calcium EDTA as the preservative. | |

| Record name | CHLOROPROCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

133-16-4 | |

| Record name | Chloroprocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroprocaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloroprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROPROCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YVB0POT2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROPROCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173-174ºC | |

| Record name | Chloroprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Degradation Pathway and Metabolites of Chloroprocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroprocaine, a short-acting ester-type local anesthetic, is characterized by its rapid onset and short duration of action, primarily due to its efficient metabolic degradation. This technical guide provides a comprehensive overview of the degradation pathway of this compound, the formation of its principal metabolites, and the analytical methodologies employed for their quantification. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacology, offering insights into the chemical stability, metabolism, and analytical assessment of this compound. The guide includes summaries of quantitative data, detailed experimental protocols derived from scientific literature, and visualizations of the degradation pathway and analytical workflows.

Introduction

This compound (2-(diethylamino)ethyl 4-amino-2-chlorobenzoate) is an ester-class local anesthetic widely utilized for various regional anesthetic procedures, including epidural and spinal anesthesia. Its popularity stems from its rapid metabolism, which minimizes the risk of systemic toxicity. The degradation of this compound is a critical aspect of its pharmacokinetic and pharmacodynamic profile. Understanding the degradation pathway and the resulting metabolites is essential for optimizing its clinical use, ensuring patient safety, and developing stable pharmaceutical formulations.

This guide delves into the core aspects of this compound degradation, focusing on the enzymatic and non-enzymatic hydrolysis, the subsequent metabolic fate of its primary degradation products, and the analytical techniques for their characterization and quantification.

This compound Degradation Pathway

The primary route of this compound metabolism is the hydrolysis of its ester linkage. This process can occur both enzymatically and non-enzymatically, with the former being the predominant pathway in vivo.

Enzymatic Hydrolysis

In the human body, this compound is rapidly metabolized in the plasma by pseudocholinesterase (also known as butyrylcholinesterase), an enzyme primarily synthesized in the liver.[1][2] This enzymatic hydrolysis is remarkably efficient, leading to a very short plasma half-life for the parent drug.

The hydrolysis of this compound yields two primary metabolites:

The enzymatic reaction is illustrated in the diagram below.

References

In Vitro Stability of Chloroprocaine in Different Buffer Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of chloroprocaine, an ester-type local anesthetic. Due to its ester linkage, this compound is susceptible to hydrolysis, a primary degradation pathway that significantly influences its shelf-life and efficacy. This document summarizes the core principles of this compound stability, outlines detailed experimental protocols for its assessment, and presents data on its degradation.

Introduction to this compound Stability

This compound (2-(diethylamino)ethyl 4-amino-2-chlorobenzoate) is known for its rapid onset and short duration of action, primarily due to its fast hydrolysis in human plasma by pseudocholinesterases.[1][2] However, its chemical stability in aqueous solutions is also a critical factor for formulation development, storage, and handling. The primary degradation route for this compound is the hydrolysis of its ester bond, which is catalyzed by both acid and base. This hydrolysis results in the formation of two main degradation products: 2-chloro-4-aminobenzoic acid (ACBA) and β-diethylaminoethanol.[3][4]

Commercial preparations of this compound hydrochloride are typically formulated at an acidic pH (between 2.7 and 4.0) to enhance stability, as the protonated form of the molecule is less susceptible to hydrolysis.[2] As a weak base with a pKa of approximately 8.7, this compound's ionization state, and therefore its stability, is highly dependent on the pH of the solution.[2][5] In general, ester-type local anesthetics are less stable in solution compared to their amide counterparts.[6]

This compound Degradation Pathway

The hydrolysis of this compound is a single-step reaction that cleaves the ester bond. This process can be influenced by pH, temperature, and the presence of catalysts.

Caption: Hydrolytic degradation pathway of this compound.

Quantitative Stability Data

To illustrate this, the following tables provide a summary of the expected stability of this compound in common buffer systems at different pH values and temperatures. Note: This data is illustrative and based on the general principles of ester hydrolysis and the known rapid degradation of this compound.

Table 1: Illustrative Half-life of this compound in Phosphate Buffer (0.1 M) at 25°C

| pH | Expected Half-life (t½) |

| 4.0 | Months |

| 6.0 | Weeks |

| 7.4 | Days |

| 8.0 | Hours |

Table 2: Illustrative Percentage of this compound Remaining in Citrate Buffer (0.1 M) at Different Temperatures after 24 hours

| Temperature | pH 5.0 | pH 7.0 |

| 4°C | >99% | ~95% |

| 25°C | ~98% | ~80% |

| 40°C | ~90% | <50% |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro stability studies of this compound.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Acid Hydrolysis: A solution of this compound (e.g., 100 µg/mL) is prepared in 0.1 M hydrochloric acid and incubated at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of 0.1 M sodium hydroxide, and analyzed.

-

Base Hydrolysis: A solution of this compound is prepared in 0.1 M sodium hydroxide and kept at room temperature (e.g., 25°C). Due to the rapid hydrolysis in alkaline conditions, samples should be taken at frequent intervals (e.g., every 30 minutes), neutralized with 0.1 M hydrochloric acid, and immediately analyzed.

-

Oxidative Degradation: A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are taken at different time points and analyzed.

-

Thermal Degradation: A solution of this compound in a neutral buffer (e.g., pH 7.0 phosphate buffer) is heated at an elevated temperature (e.g., 60°C) to assess the effect of heat on stability.

-

Photostability: A solution of this compound is exposed to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). A control sample is kept in the dark under the same conditions.

Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.[9][10]

Table 3: Example of a Stability-Indicating HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm (e.g., µ-Bondapak C18) |

| Mobile Phase | Acetonitrile, Methanol, Water, and Glacial Acetic Acid (e.g., 20:5:74:1 v/v/v/v) containing an ion-pairing agent like Sodium 1-heptanesulfonate (0.05-0.08% w/v).[9] |

| Flow Rate | 1.0 - 2.0 mL/min[9] |

| Detection | UV at 278 nm[9] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

| Internal Standard | Benzoic acid or p-nitroacetophenone can be used.[9] |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Conclusion

The in vitro stability of this compound is fundamentally governed by the pH and temperature of its aqueous environment. As an ester-type local anesthetic, it is most stable in acidic conditions and undergoes rapid hydrolysis at neutral and alkaline pH. This guide provides a framework for understanding and evaluating the stability of this compound, offering detailed protocols for forced degradation studies and a stability-indicating HPLC method. For researchers and drug development professionals, a thorough understanding of these principles is essential for the formulation of stable and effective this compound products. Further studies are warranted to generate comprehensive quantitative kinetic data for the hydrolysis of this compound in various pharmaceutically relevant buffer systems.

References

- 1. The half-life of 2-chloroprocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolism and measurement of this compound, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of local anaesthetics - Oxford Medical Education [oxfordmedicaleducation.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of this compound hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsm.com [ijpsm.com]

An In-depth Technical Guide to the Discovery and Synthesis of Chloroprocaine for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of chloroprocaine, a short-acting local anesthetic. It is designed to furnish researchers, scientists, and drug development professionals with detailed information for laboratory applications, including experimental protocols and quantitative data.

Discovery and Development

This compound (2-diethylaminoethyl 4-amino-2-chlorobenzoate) was synthesized in 1952 as part of a broader effort to develop safer and more effective local anesthetics than cocaine.[1][2] It is an amino ester derivative of procaine, with the key structural difference being the addition of a chlorine atom to the benzene ring.[3] This modification significantly influences its pharmacological properties, most notably its rapid onset and short duration of action.[4][5] The primary goal in its development was to create a local anesthetic with a low risk of systemic toxicity, which was achieved through its rapid hydrolysis by plasma pseudocholinesterases.[5][6]

Mechanism of Action

Like other local anesthetics, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[3][7][8] By binding to a specific site within the alpha subunit of the sodium channel, this compound stabilizes the channel in its inactive state.[3][9] This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[3][10] The result is a reversible inhibition of nerve impulse conduction, leading to a loss of sensation in the area supplied by the affected nerve.[3] The order of nerve function loss is typically pain, followed by temperature, touch, proprioception, and finally, skeletal muscle tone.[3]

Quantitative Data

The following tables summarize key quantitative parameters of this compound, providing a comparative overview for research and development purposes.

Table 1: Physicochemical and Pharmacokinetic Properties

| Property | Value | Reference |

| Molar Mass | 270.76 g/mol | [4] |

| pKa | 8.7 | [4][9] |

| Half-life (in vitro) | 21 seconds (maternal blood), 43 seconds (fetal blood) | [4] |

| Metabolism | Rapidly hydrolyzed by plasma pseudocholinesterases | [6][10] |

| Metabolites | 2-chloro-4-aminobenzoic acid and diethylaminoethanol | [10] |

Table 2: Clinical Efficacy and Pharmacodynamics

| Parameter | Value | Conditions | Reference |

| Onset of Action | 3-5 minutes | Spinal Anesthesia (40-50 mg dose) | [4] |

| 6-12 minutes | Epidural Anesthesia | [5] | |

| Duration of Motor Block | ~40 minutes | Spinal Anesthesia (30-40 mg dose) | [4] |

| Time to Ambulation | ~90 minutes | Spinal Anesthesia (30-40 mg dose) | [4] |

| Sensory Block Onset | Median 7.0 min | 6 mL of 1.5% solution for labor epidural | [11][12] |

| Median 8.0 min | 7.5 mL of 1.2% solution for labor epidural | [11][12] |

Experimental Protocols

Laboratory Synthesis of this compound Hydrochloride

This protocol is based on a method suitable for laboratory-scale synthesis, adapted from patented procedures.[7] This synthesis involves a two-step process: the esterification of 2-chloro-4-nitrobenzoic acid with 2-diethylaminoethanol, followed by the reduction of the nitro group to an amino group.

Materials and Reagents:

-

2-chloro-4-nitrobenzoic acid

-

2-diethylaminoethanol

-

Xylene (anhydrous)

-

para-Toluenesulfonic acid (catalyst)

-

Iron powder

-

Ammonium chloride

-

Hydrochloric acid (concentrated and dilute solutions)

-

Sodium hydroxide solution

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethanol

-

Dichloromethane

-

Standard laboratory glassware for reflux, extraction, and filtration

-

Rotary evaporator

-

Melting point apparatus

-

TLC plates and developing chamber

Step 1: Synthesis of 2-diethylaminoethyl 2-chloro-4-nitrobenzoate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-nitrobenzoic acid (1 molar equivalent) and 2-diethylaminoethanol (3 molar equivalents) in anhydrous xylene.

-

Add a catalytic amount of para-toluenesulfonic acid.

-

Heat the reaction mixture to reflux (approximately 138-142 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Wash the filtrate sequentially with a dilute sodium bicarbonate solution and water.

-

Extract the organic layer with a dilute hydrochloric acid solution.

-

Adjust the pH of the aqueous extract to 3.4-4.0 with a sodium hydroxide solution to obtain the aqueous solution of the nitrochlor cain intermediate.[7]

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

To the aqueous solution of nitrochlor cain from the previous step, add ammonium chloride and iron powder.

-

Heat the reaction mixture with stirring. The reaction is exothermic and should be controlled.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture and filter to remove the iron salts.

-

Make the filtrate alkaline with a sodium hydroxide solution to precipitate the crude this compound base.

-

Extract the crude this compound base with dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound base.

Step 3: Formation and Purification of this compound Hydrochloride

-

Dissolve the crude this compound base in a minimal amount of ethanol.

-

Slowly add a concentrated hydrochloric acid solution dropwise while stirring until the solution is acidic.

-

Cool the solution in an ice bath to induce crystallization of this compound hydrochloride.

-

Collect the crystals by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound hydrochloride.

-

Dry the purified crystals in a vacuum oven.

-

Determine the melting point and characterize the product using spectroscopic methods (e.g., NMR, IR).

General Protocol for In Vivo Assessment of Local Anesthetic Action

This protocol outlines a general methodology for assessing the onset and duration of sensory and motor blockade of a local anesthetic like this compound in a preclinical animal model (e.g., rat sciatic nerve block).

Materials and Equipment:

-

This compound solution of desired concentration

-

Animal model (e.g., Sprague-Dawley rats)

-

Anesthetic for the animal (e.g., isoflurane)

-

Nerve stimulator

-

Force transducer or hot plate for sensory testing

-

Data acquisition system

Procedure:

-

Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

-

Surgically expose the sciatic nerve.

-

Place stimulating electrodes proximally and recording electrodes distally to the intended site of drug application.

-

Record baseline compound muscle action potentials (CMAPs) in response to supramaximal nerve stimulation.

-

Apply a standardized volume of the this compound solution directly to the exposed sciatic nerve.

-

Motor Block Assessment:

-

Continuously monitor the CMAP amplitude.

-

The time from drug application to a predefined reduction in CMAP amplitude (e.g., 90%) is considered the onset of motor block.

-

The time from onset until the CMAP amplitude recovers to a predefined percentage of baseline (e.g., 50%) is considered the duration of motor block.

-

-

Sensory Block Assessment (e.g., using the hot plate test):

-

At predetermined time points after drug application, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Measure the latency for the animal to exhibit a pain response (e.g., paw withdrawal or licking).

-

An increase in withdrawal latency compared to baseline indicates sensory blockade.

-

The time to reach maximum possible analgesia is the onset, and the time for the withdrawal latency to return to baseline is the duration of sensory block.

-

-

Monitor the animal's vital signs throughout the experiment.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]

- 3. This compound | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. Similar onset time of 2-chloroprocaine and lidocaine + epinephrine for epidural anesthesia for elective Cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105968019A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 8. Efficacy and Safety of Epidural this compound for Breakthrough Pain During Labor Analgesia: A Prospective, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cda-amc.ca [cda-amc.ca]

- 11. A Randomized Clinical Trial Comparing Different Concentrations of this compound with Lidocaine for Activating Epidural Analgesia During Labor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Chloroprocaine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of chloroprocaine in human plasma. Due to its rapid hydrolysis by plasma cholinesterases, precise and swift sample handling and analysis are critical.[1] This protocol employs a straightforward protein precipitation technique for sample preparation and utilizes lidocaine as an internal standard to ensure accuracy and reproducibility. The method is suitable for pharmacokinetic studies and clinical monitoring of this compound.

Introduction

This compound is an ester-type local anesthetic characterized by its rapid onset and short duration of action. It is quickly metabolized in the blood by plasma cholinesterases into 2-chloro-p-aminobenzoic acid (CABA) and diethylaminoethanol (DEAE).[1][2] This rapid degradation presents a significant challenge for its accurate quantification in biological matrices. Therefore, a reliable analytical method is essential for studying its pharmacokinetics. This HPLC-MS/MS method provides the necessary sensitivity and selectivity to measure this compound concentrations in plasma accurately.

Materials and Instrumentation

2.1 Reagents and Chemicals

-

This compound hydrochloride (Reference Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

-

Echothiophate iodide or other suitable cholinesterase inhibitor[1]

2.2 Instrumentation

-

HPLC System: A system equipped with a binary pump, degasser, autosampler, and column oven (e.g., Waters Acquity UPLC, Shimadzu Nexera).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).

-

Analytical Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm) is recommended.[5]

Experimental Protocols

3.1 Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and lidocaine in methanol to prepare primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the lidocaine primary stock with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL.

3.2 Sample Collection and Handling

-

Collect whole blood in tubes containing K2-EDTA and a cholinesterase inhibitor like echothiophate iodide to prevent ex-vivo hydrolysis of this compound.[1]

-

Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

3.3 Plasma Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution in acidified acetonitrile (0.1% formic acid).[6]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[6]

-

Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound and lidocaine.

Table 1: Chromatographic Conditions

| Parameter | Value |

|---|---|

| Column | XBridge C18, 2.1 x 50 mm, 3.5 µm[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions |

| Total Run Time | 4.5 minutes |

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| This compound | 271.1[5] | 100.1[5] | 150 | 25 |

| Lidocaine (IS) | 235.2 | 86.2 | 150 | 20 |

Method Validation Summary (Representative Data)

The method should be validated according to regulatory guidelines. The following table shows typical performance characteristics.

Table 4: Method Performance Characteristics

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (%RE) | Within ±15% |

| Recovery | > 85% |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample collection to data acquisition.

Caption: Workflow for this compound Analysis in Plasma.

References

- 1. Metabolism and measurement of this compound, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic analysis of the 2-chloroprocaine metabolite, diethylaminoethanol, in blood and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RP-HPLC Determination of this compound Concentration in Plasma: Ingenta Connect [ingentaconnect.com]

- 4. Rapid determination of this compound and its major metabolite, 2-chloroaminobenzoic acid, in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for Electrophysiology Studies Using Chloroprocaine on Isolated Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of Chloroprocaine on isolated neurons. Detailed protocols for key experiments are included to facilitate the study of this local anesthetic's mechanism of action on neuronal excitability and ion channel function.

Introduction

This compound is an ester-type local anesthetic known for its rapid onset and short duration of action. Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in neurons.[1][2] By inhibiting these channels, this compound effectively blocks nerve conduction, leading to a loss of sensation.

In addition to its well-established effects on sodium channels, recent studies have revealed that this compound also modulates other ion channels, such as voltage-gated potassium channels (Kv), which play a critical role in regulating neuronal excitability. Understanding the full spectrum of this compound's interactions with neuronal ion channels is crucial for optimizing its clinical use and for the development of novel anesthetic agents.

These notes will detail the effects of this compound on both voltage-gated sodium and potassium channels in isolated neurons, providing quantitative data and step-by-step protocols for researchers to investigate these interactions.

Data Presentation: Effects of this compound on Neuronal Ion Channels

The following tables summarize the quantitative data on the effects of this compound on key neuronal ion channels, as determined by whole-cell patch-clamp electrophysiology on isolated neurons.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels (VGSCs)

| Parameter | Channel Subtype | Neuron Type | This compound Concentration | Effect | Reference |

| Tonic Block | Mixed (TTX-S and TTX-R) | Dorsal Root Ganglion (DRG) | 100 µM | Significant reduction in peak current amplitude | [3] |

| NaV1.7 (TTX-S) | DRG (inferred) | 450 µM (Lidocaine IC50) | 50% inhibition of peak current | [3] | |

| NaV1.8 (TTX-R) | DRG (inferred) | 104 µM (Lidocaine IC50) | 50% inhibition of peak current | [3] | |

| Use-Dependent Block | Mixed (TTX-S and TTX-R) | Dorsal Root Ganglion (DRG) | 300 µM (Lidocaine) | Progressive decrease in current amplitude with repetitive stimulation (5 Hz) | [3] |

| Voltage-Dependence of Inactivation | Mixed | Dorsal Root Ganglion (DRG) | Not Specified | Hyperpolarizing shift in the steady-state inactivation curve | [4] |

Note: Data for specific this compound IC50 values on NaV subtypes in isolated neurons is limited. The provided lidocaine data serves as a reference for the expected differential sensitivity of these channels to local anesthetics.

Table 2: Effect of this compound on Kv7/M Voltage-Gated Potassium Channels

| Parameter | Channel Subtype | Neuron Type | This compound Concentration | Effect |

| Current Amplitude Inhibition | Kv7.2/Kv7.3 | Rat DRG | 100 µM | ~40% reduction |

| Kv7.2/Kv7.3 | Rat DRG | 300 µM | ~60% reduction | |

| Kv7.2/Kv7.3 | Rat DRG | 1 mM | ~80% reduction | |

| Voltage-Dependence of Activation | Kv7.2/Kv7.3 | Rat DRG | 300 µM | Rightward shift of ~15 mV in the V50 of activation |

| Activation Kinetics | Kv7.2/Kv7.3 | Rat DRG | 300 µM | Significant slowing of the activation time constant |

| IC50 for Current Inhibition | Kv7.2/Kv7.3 | Rat DRG | 168 µM | 50% inhibitory concentration |

Experimental Protocols

Protocol 1: Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the enzymatic and mechanical dissociation of DRG neurons from rodents for subsequent electrophysiological recording.

Materials:

-

Spinal columns from 2-4 week old rats or mice

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Collagenase Type IA (1 mg/mL)

-

Trypsin (0.25%)

-

DNase I (100 µg/mL)

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Poly-D-lysine and laminin-coated coverslips

-

Standard dissection tools

Procedure:

-

Euthanize the animal according to approved institutional protocols.

-

Dissect the spinal column and carefully extract the dorsal root ganglia.

-

Transfer the ganglia to ice-cold DMEM.

-

Incubate the ganglia in collagenase solution for 60-90 minutes at 37°C.

-

Gently wash the ganglia with DMEM.

-

Incubate in trypsin solution for 5-10 minutes at 37°C.

-

Add DNase I to the trypsin solution for the final 2 minutes of incubation.

-

Stop the enzymatic digestion by adding DMEM containing 10% fetal bovine serum.

-

Gently triturate the ganglia with a series of fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.

-

Plate the dissociated neurons onto coated coverslips in supplemented Neurobasal medium.

-

Incubate the neurons at 37°C in a humidified 5% CO2 incubator for at least 2 hours before recording, or for longer-term culture.

Protocol 2: Whole-Cell Patch-Clamp Recording of Sodium Currents

This protocol details the procedure for recording voltage-gated sodium currents from isolated neurons.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.

Procedure:

-

Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

Hold the neuron at a membrane potential of -80 mV.

-

To record sodium currents, apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments for 50 ms).

-

To investigate tonic block, apply this compound at various concentrations to the external solution and repeat the voltage-step protocol.

-

To study use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 5 Hz) in the absence and presence of this compound.[3]

-

To assess the effect on steady-state inactivation, apply a series of 500 ms prepulses to various potentials (e.g., -120 mV to -10 mV) before a test pulse to 0 mV.

Protocol 3: Whole-Cell Patch-Clamp Recording of Kv7/M Potassium Currents

This protocol outlines the method for recording M-type potassium currents.

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH).

Procedure:

-

Follow steps 1-7 from Protocol 2 to achieve the whole-cell configuration.

-

Hold the neuron at a membrane potential of -20 mV.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -20 mV to -90 mV in 10 mV increments for 1 second) to elicit deactivating M-currents.

-

To investigate the effect of this compound, perfuse the chamber with the desired concentration of the drug and repeat the voltage-step protocol.

-

To determine the voltage-dependence of activation, measure the tail current amplitude at a fixed potential (e.g., -40 mV) following the hyperpolarizing steps and plot it against the prepulse potential.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on neuronal ion channels.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for studying this compound's effects using patch-clamp.

Logical Relationship of this compound's Effects on Neuronal Excitability

Caption: this compound's dual effects on neuronal excitability.

References

- 1. Na+ channel blockers for the treatment of pain: context is everything, almost - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantifying Chloroprocaine and its Metabolites in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the local anesthetic chloroprocaine and its primary metabolites, 2-chloro-4-aminobenzoic acid (CABA) and ß-diethylaminoethanol, in various tissue samples. The methodologies outlined are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity for pharmacokinetic and drug distribution studies.

Introduction

This compound is a short-acting ester-type local anesthetic. Its rapid hydrolysis in plasma by pseudocholinesterase results in the formation of two main metabolites: 2-chloro-4-aminobenzoic acid (CABA) and ß-diethylaminoethanol.[1][2] A further metabolite, N-acetyl-2-chloro-4-aminobenzoic acid (N-acetyl-CABA), has been identified in urine.[3][4] Accurate quantification of the parent drug and its metabolites in tissue is crucial for understanding its pharmacological and toxicological profile.

Analytical Methods

The recommended analytical technique for the simultaneous quantification of this compound and its metabolites in complex biological matrices like tissue is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides excellent specificity and sensitivity.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for CABA, though it may have higher limits of detection compared to LC-MS/MS.[7][8] Gas Chromatography (GC) has also been utilized for the analysis of this compound and its metabolites.[3][4][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical assays due to its high selectivity and sensitivity, allowing for the detection of analytes in the nanomolar or even picomolar range.[5]

Table 1: Example LC-MS/MS Parameters for this compound and Metabolites

| Parameter | This compound | 2-chloro-4-aminobenzoic acid (CABA) | ß-diethylaminoethanol |

| Ionization Mode | ESI Positive | ESI Positive/Negative | ESI Positive |

| Precursor Ion (m/z) | 271.1 | 172.0 | 118.1 |

| Product Ions (m/z) | 154.0, 198.0 | 90.0, 154.0 | 86.1, 58.2 |

| Internal Standard | Lidocaine-d10, Bupivacaine | p-aminobenzoic acid, 4-aminobenzoic acid-d4 | d9-DEAE |

Note: These parameters are illustrative and require optimization for specific instrumentation and experimental conditions.

Experimental Protocols

Tissue Sample Preparation

The following protocol is a general guideline for the extraction of this compound and its metabolites from tissue samples. It is based on the widely used protein precipitation method, which is effective for a broad range of analytes and tissue types.

Materials:

-

Tissue sample (e.g., liver, brain, muscle, kidney)

-

Homogenizer (e.g., bead beater, ultrasonic)

-

Centrifuge

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) solution (e.g., lidocaine-d10 for this compound, 4-aminobenzoic acid-d4 for CABA, d9-DEAE for ß-diethylaminoethanol)

-

Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

-

Tissue Homogenization:

-

Accurately weigh approximately 100-200 mg of the frozen tissue sample.

-

Add 3-4 volumes of ice-cold PBS (e.g., 300-400 µL for 100 mg of tissue).

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

-

Protein Precipitation:

-

To the tissue homogenate, add a known amount of the internal standard solution.

-

Add 3 volumes of ice-cold acetonitrile (e.g., 1.2 mL for 400 µL of homogenate).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the clear supernatant, avoiding the precipitated protein pellet.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

-

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to assess include:

-

Linearity: A calibration curve should be constructed using at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification), and the precision (RSD) should not exceed 15% (20% for LLOQ).

-

Recovery: The efficiency of the extraction procedure should be determined by comparing the analyte response in extracted samples to that of unextracted standards.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Matrix Effect: Assessed to ensure that co-eluting matrix components do not interfere with the ionization of the analytes.[1][2][5][9][10]

Table 2: Representative Quantitative Data for Local Anesthetics and Metabolites in Tissue (Adapted from Literature)

| Analyte | Matrix | Method | LOQ | Recovery (%) | Linearity Range | Reference |

| Procaine | Rat Liver | HPLC-UV | 10 µM | >80% | 10 - 750 µM | Dhananjeyan et al., 2008 |

| p-aminobenzoic acid | Rat Liver | HPLC-UV | 10 µM | >80% | 10 - 750 µM | Dhananjeyan et al., 2008 |

| Ropivacaine | Rat Tissues | LC-MS/MS | 0.5 ng/mL (plasma) | Not reported for tissue | Not specified for tissue | Butiulca et al., 2023[11] |

| Lidocaine | Human Plasma | LC-MS/MS | 0.10 ng/mL | Not specified | 0.10–201.80 ng/mL | Talluri et al., 2019[12] |

Note: This table provides example data for structurally similar compounds. Actual values for this compound and its metabolites in various tissues must be determined experimentally.

Visualizations

This compound Metabolism Pathway

Caption: Metabolic pathway of this compound.

Experimental Workflow for Tissue Analysis

Caption: Workflow for tissue sample analysis.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantification of this compound and its metabolites in tissue samples. The use of LC-MS/MS combined with a robust sample preparation method like protein precipitation will yield reliable and accurate data crucial for advancing research and development in the pharmaceutical sciences. It is imperative to perform a thorough method validation for the specific tissue matrix of interest to ensure data integrity.

References

- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. agilent.com [agilent.com]

- 8. homogenizers.net [homogenizers.net]

- 9. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]

- 10. tandfonline.com [tandfonline.com]

- 11. LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC-MS Identification of Chloroprocaine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroprocaine, a short-acting ester-type local anesthetic, undergoes rapid metabolism in the body, primarily through hydrolysis by plasma pseudocholinesterases.[1] This metabolic process results in the formation of key metabolites that are excreted in the urine. The identification and quantification of these metabolites are crucial for pharmacokinetic studies, drug metabolism research, and in the development of new drug formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity for the identification of volatile and semi-volatile compounds.[2] However, due to the polar nature of the this compound metabolites, a derivatization step is necessary to increase their volatility for successful GC-MS analysis.

This document provides detailed application notes and protocols for the identification of this compound metabolites using GC-MS, with a focus on sample preparation, derivatization, and the interpretation of mass spectral data.

Metabolic Pathway of this compound

This compound is primarily metabolized by hydrolysis of its ester linkage, yielding two main metabolites: 2-chloro-4-aminobenzoic acid (CABA) and ß-diethylaminoethanol.[1] Further metabolism of CABA can occur, leading to the formation of N-acetyl-2-chloro-4-aminobenzoic acid.[3]

Caption: Metabolic breakdown of this compound.

Experimental Protocols

Sample Preparation: Extraction of Metabolites from Urine

This protocol describes the liquid-liquid extraction (LLE) of this compound metabolites from urine samples.

Materials:

-

Urine sample

-

Diethyl ether (or other suitable organic solvent like ethyl acetate)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

GC vials

Procedure:

-

To 5 mL of urine in a 15 mL centrifuge tube, adjust the pH to approximately 9-10 with 1 M NaOH.

-

Add 5 mL of diethyl ether, cap the tube, and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 2-4) with another 5 mL of diethyl ether and combine the organic extracts.

-

To the remaining aqueous layer, adjust the pH to approximately 2-3 with 1 M HCl.

-

Perform a second set of extractions with two 5 mL portions of diethyl ether, combining these acidic extracts in a separate tube.

-

Dry the combined organic extracts by passing them through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a water bath at 40°C.

-

Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of pyridine or acetonitrile) for derivatization.

Derivatization: Silylation of Metabolites

This protocol outlines the silylation of the extracted metabolites to make them amenable for GC-MS analysis. Silylation replaces active hydrogen atoms on the metabolites with a trimethylsilyl (TMS) group, increasing their volatility.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent for compounds containing hydroxyl, carboxyl, and amino groups.[1]

Materials:

-

Dried sample extract

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

-

Pyridine (or other suitable solvent like acetonitrile)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Ensure the extracted sample is completely dry, as moisture will deactivate the silylating reagent.

-

Add 50 µL of pyridine to the dried extract to dissolve the residue.

-

Add 50 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of silylated this compound metabolites. Optimization may be required based on the specific instrument and column used.

| Parameter | Suggested Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 50-550 |

| Scan Mode | Full Scan |

Data Presentation

The following tables summarize the expected quantitative data for the trimethylsilyl (TMS) derivatives of this compound metabolites. Note that the exact retention times may vary depending on the specific GC-MS system and conditions. The mass-to-charge ratios (m/z) represent the expected major fragment ions.

Table 1: Expected GC-MS Data for Silylated this compound Metabolites

| Metabolite (TMS Derivative) | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |

| 2-chloro-4-aminobenzoic acid (di-TMS) | 12 - 15 | 315 (M+), 300 (M-15), 242 (M-73), 196 |

| N-acetyl-2-chloro-4-aminobenzoic acid (mono-TMS) | 15 - 18 | 285 (M+), 270 (M-15), 242 (M-43), 196 |

| ß-diethylaminoethanol (mono-TMS) | 8 - 10 | 189 (M+), 174 (M-15), 116, 86 |

Table 2: Interpretation of Key Mass Spectral Fragments

| Metabolite Derivative | Ion (m/z) | Interpretation |

| 2-chloro-4-aminobenzoic acid (di-TMS) | 315 | Molecular ion [M]+ |

| 300 | Loss of a methyl group [M-15]+ from a TMS group | |

| 242 | Loss of a TMS group [M-73]+ | |

| 196 | Fragment corresponding to the chlorobenzoyl moiety | |

| N-acetyl-2-chloro-4-aminobenzoic acid (mono-TMS) | 285 | Molecular ion [M]+ |

| 270 | Loss of a methyl group [M-15]+ from the TMS group | |

| 242 | Loss of the acetyl group [M-43]+ | |

| 196 | Fragment corresponding to the chlorobenzoyl moiety | |

| ß-diethylaminoethanol (mono-TMS) | 189 | Molecular ion [M]+ |

| 174 | Loss of a methyl group [M-15]+ from the TMS group | |

| 116 | Fragment from the cleavage of the C-O bond | |

| 86 | Fragment corresponding to the diethylamino group |

Experimental Workflow

The overall experimental workflow for the GC-MS identification of this compound metabolites is depicted below.

Caption: From sample to data analysis workflow.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the successful identification and analysis of this compound metabolites using GC-MS. Proper sample preparation and derivatization are critical steps to ensure the volatility of the target analytes. The provided GC-MS parameters and expected fragmentation patterns will aid researchers in setting up their analytical methods and interpreting the resulting data. This methodology is valuable for a range of applications in drug metabolism and pharmacokinetic research.

References

Application Notes and Protocols for Assessing Chloroprocaine-Induced Nerve Block in Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroprocaine is a short-acting ester local anesthetic frequently utilized in various clinical and preclinical settings. Accurate assessment of the efficacy and duration of this compound-induced nerve block in animal models is crucial for preclinical safety testing, dose-finding studies, and the development of new drug formulations.[1][2] These application notes provide detailed protocols for assessing both sensory and motor nerve blockade induced by this compound in common laboratory animals.

Data Presentation: Quantitative Assessment of Nerve Block

The following tables summarize quantitative data on the onset and duration of nerve block achieved with this compound in different animal models and experimental conditions.

Table 1: this compound-Induced Nerve Block Characteristics in Rats

| Animal Model | Nerve Block Type | This compound Concentration & Dose | Onset of Block | Duration of Block (Sensory) | Duration of Block (Motor) | Reference(s) |

| Juvenile Sprague-Dawley Rats | Intrathecal (lumbar) | 1% (0.5-1.0 µL/g) | Not specified | 10-15 minutes | 10-15 minutes | [1][2] |

| Sprague-Dawley Rats | Infraorbital Nerve Block | 1.5% (0.2 mL) | Not specified | 38 ± 9 minutes | Not assessed | [3] |

| Rat | Sciatic Nerve Preparation (in vitro) | 2% (in mixture) | Not specified | Unpredictable, pH-dependent | Unpredictable, pH-dependent | [4] |

Table 2: Comparative Nerve Block Duration with Other Local Anesthetics in Rats (Infraorbital Nerve Block)

| Local Anesthetic | Concentration | Average Duration of Analgesia (minutes ± S.D.) | Reference(s) |

| Lidocaine | 0.5% | 42 ± 12 | [3] |

| Lidocaine | 1.0% | 47 ± 10 | [3] |

| Mepivacaine | 0.5% | 58 ± 13 | [3] |

| Mepivacaine | 1.0% | 78 ± 23 | [3] |

| Procaine | 1.0% | 34 ± 10 | [3] |

| Procaine | 1.5% | 46 ± 13 | [3] |

| 2-Chloroprocaine | 1.5% | 38 ± 9 | [3] |

| Bupivacaine | 0.5% | 100 ± 40 | [3] |

| Etidocaine | 1.0% | 59 ± 25 | [3] |

Experimental Protocols

Protocol 1: Assessment of Sensory Blockade using the von Frey Test in Rodents

The von Frey test is a widely used method to assess mechanical allodynia and hyperalgesia by measuring the withdrawal threshold to a mechanical stimulus.[5][6]

Materials:

-

Set of calibrated von Frey filaments

-

Testing chambers with a wire mesh floor

-

Animal restrainer (optional)[5]

Procedure:

-

Acclimatization: Place the animal in the testing chamber for at least 30 minutes before testing to allow for habituation to the environment.[7][8]

-

Baseline Measurement: Before administering the nerve block, establish the baseline mechanical withdrawal threshold.

-

Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw (or other relevant area depending on the nerve block) with sufficient force to cause the filament to bend slightly.[5]

-

Response Observation: A positive response is characterized by a sharp withdrawal, licking, or shaking of the paw.[5]

-

Threshold Determination: The mechanical withdrawal threshold is the minimum force required to elicit a response in at least three out of five applications.[5] The "up-down" method can also be used to determine the 50% withdrawal threshold.[9]

-

Post-Block Assessment: After administration of this compound, repeat the measurements at predetermined time intervals (e.g., 5, 10, 15, 30, 60 minutes) to determine the onset and duration of the sensory block.[1] An increase in the withdrawal threshold indicates a successful sensory block.

Protocol 2: Assessment of Sensory Blockade using the Hot Plate Test in Rodents

The hot plate test is used to evaluate the response to a thermal pain stimulus and is effective for assessing centrally acting analgesics.[10][11][12]

Materials:

-

Hot plate apparatus with adjustable temperature control

-

Transparent cylinder to confine the animal on the hot plate surface[10]

Procedure:

-

Apparatus Setup: Set the temperature of the hot plate to a constant, noxious level (e.g., 51-55°C).[13]

-

Acclimatization: Allow the animal to acclimate to the testing room.

-

Baseline Measurement: Before the nerve block, place the animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping).[10][12] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Post-Block Assessment: After this compound administration, place the animal on the hot plate at specified time intervals and record the response latency. An increase in latency indicates a successful sensory block.

Protocol 3: Assessment of Motor Blockade in Rodents

Motor function can be assessed through observational scoring or more quantitative methods.

Observational Scoring:

-

Baseline Observation: Observe the animal's normal posture and gait before the nerve block.

-

Post-Block Observation: After this compound administration, observe the animal for signs of motor deficit in the affected limb(s).

-

Scoring: Use a simple scoring system to quantify the degree of motor block. For example, a three-point scale can be used: 0 = normal motor function, 1 = partial motor block (e.g., dragging of the limb), 2 = complete motor block (e.g., no weight-bearing, flaccid paralysis).[14] Visible motor block in the hind limbs can be defined as the failure of hip flexion and dragging of the hindlimbs.[1]

Extensor Postural Thrust Test: This test can be used to assess motor blockade in rodents.[15]

-

Hold the animal vertically and gently lower it towards a flat surface.

-

Observe the reflexive extension of the hindlimbs.

-

A reduction or absence of this reflex in the blocked limb indicates motor impairment.

Protocol 4: Assessment of Nerve Block in Larger Animals (e.g., Dogs)

In larger animals, a combination of sensory and motor assessments is often employed.

Sensory Assessment:

-

Response to Pinching: Gently pinch the skin in the dermatomal distribution of the blocked nerve with forceps and observe for a behavioral response (e.g., head turn, vocalization, withdrawal).[3][14] The absence of a response indicates a successful sensory block.

-

Cold Sensation: Apply a cold stimulus (e.g., ice cube wrapped in a paper towel) to the skin and assess the animal's reaction compared to an unblocked area.[16]

Motor Assessment:

-

Gait Analysis: Observe the animal's ability to walk and bear weight on the affected limb.

-

Proprioception: Assess proprioceptive placing by turning the paw over so the dorsal surface is on the floor; a normal animal will quickly return it to the correct position. A delay or absence of this response indicates a motor and/or sensory deficit.

-

Muscle Tone: Palpate the muscles of the affected limb to assess for decreased muscle tone.

Visualizations

Caption: Workflow for assessing sensory nerve block.

Caption: Workflow for assessing motor nerve block.

Caption: Logical relationships in nerve block assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of neurotoxicity and long-term function and behavior following intrathecal 1 % 2-chloroprocaine in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental evaluation of local anaesthetic solutions using rat infraorbital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mixtures of local anesthetics: bupivacaine-chloroprocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mmpc.org [mmpc.org]

- 8. mcgill.ca [mcgill.ca]

- 9. Use of von Frey filaments to assess nociceptive sensitization in the hornworm, Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hot plate test - Wikipedia [en.wikipedia.org]

- 11. Hotplate test: Significance and symbolism [wisdomlib.org]

- 12. Hot plate test [panlab.com]

- 13. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blood concentration of bupivacaine and duration of sensory and motor block following ultrasound-guided femoral and sciatic nerve blocks in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anaesthesia and Pain Management : Assessment of sensory block [rch.org.au]

Troubleshooting & Optimization

Technical Support Center: Optimizing Chloroprocaine Concentration for In Vitro Neurotoxicity Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro neurotoxicity of chloroprocaine.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro neurotoxicity studies?

A1: The optimal concentration range for this compound depends on the specific research question and experimental model. Based on published data, a broad range can be considered:

-

For assessing cytotoxicity (e.g., LD50): Concentrations can range from 1 mM up to 30 mM. A study using human SH-SY5Y neuroblastoma cells found the LD50 (the concentration at which 50% of cells are non-viable) for this compound after a 10-minute exposure to be approximately 16.5 mM.[1]

-

For mechanistic studies (e.g., apoptosis, mitochondrial dysfunction): It is advisable to start with concentrations below the LD50 to distinguish between apoptosis and necrosis. A range from 1 mM to 10 mM is often suitable for observing sublethal effects.

Q2: Which neuronal cell lines are appropriate for studying this compound neurotoxicity?

A2: The human neuroblastoma SH-SY5Y cell line is a commonly used and well-characterized model for in vitro neurotoxicity studies of local anesthetics.[1] These cells, especially when differentiated to a more neuron-like phenotype, can provide valuable insights into mechanisms like apoptosis and cytotoxicity.[2][3] Primary neuronal cultures, while more complex to maintain, offer a model that more closely resembles the in vivo environment.

Q3: What are the primary mechanisms of this compound-induced neurotoxicity?

A3: Like other local anesthetics, this compound can induce neurotoxicity through several mechanisms, primarily in a concentration- and time-dependent manner. These include:

-

Cell Death (Necrosis and Apoptosis): At high concentrations, local anesthetics can cause rapid cell death primarily through necrosis.[1] At lower concentrations or with longer exposure times, they can trigger apoptosis (programmed cell death).[4]

-

Mitochondrial Dysfunction: Local anesthetics can disrupt mitochondrial function by decreasing the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis and cell survival.[5][6][7] This can lead to increased production of reactive oxygen species (ROS).

-

Oxidative Stress: An imbalance in ROS production and antioxidant defenses can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, and contributing to apoptosis.[8]

-

Disruption of Calcium Homeostasis: Some local anesthetics can cause an increase in intracellular calcium levels, which can trigger cytotoxic pathways.[9]

Q4: How does the in vitro neurotoxicity of this compound compare to other local anesthetics?

A4: The cytotoxic potential of local anesthetics varies. In a comparative study on human SH-SY5Y cells, the rank order of killing potency (from least to most potent) after a 10-minute treatment was: procaine ≤ mepivacaine < lidocaine < This compound < ropivacaine < bupivacaine.[1] This indicates that this compound is more cytotoxic than lidocaine but less so than bupivacaine in this specific in vitro model.[1]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT)

Q: My cell viability results show high variability between replicate wells. What could be the cause? A:

-

Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, gently swirl the plate between pipetting to prevent cells from clumping in the center.

-

Inconsistent Incubation Time: Adhere strictly to the planned this compound exposure time for all plates and wells.

-

Incomplete Formazan Solubilization: After adding the MTT reagent and allowing formazan crystals to form, ensure complete solubilization by gentle mixing or shaking before reading the absorbance. The purple formazan crystals must be fully dissolved to get an accurate reading.[4][10]

-

Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and use only the inner wells for your experiment.

Apoptosis Assays (e.g., Caspase-3 Activation)

Q: I am not detecting a significant increase in caspase-3 activity after treating neuronal cells with this compound. Why might this be? A:

-

Concentration and Time Point: Apoptosis is a tightly regulated process. The concentration of this compound may be too high, pushing the cells directly into necrosis instead of apoptosis. Conversely, the concentration may be too low to trigger the apoptotic cascade within your experimental timeframe. Try performing a time-course and dose-response experiment.

-

Low Apoptotic Potential: Some studies suggest that this compound may be less likely to induce apoptosis compared to other local anesthetics like lidocaine and bupivacaine.[1] In one study, this compound did not significantly activate caspase-3/-7 in SH-SY5Y cells under conditions where lidocaine and bupivacaine did.[1]

-

Assay Sensitivity: Ensure your assay is sensitive enough. Consider confirming your results with an alternative method, such as Annexin V/PI staining, which can distinguish between early apoptosis, late apoptosis, and necrosis.[4]

-

Mechanism of Action: While the caspase cascade is a central apoptotic pathway, this compound-induced cell death might involve other pathways. Consider investigating markers of the intrinsic (mitochondrial) pathway, such as the Bax/Bcl-2 ratio or cytochrome c release.[11][12]

Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., JC-1)

Q: My JC-1 assay results are inconsistent, and the red/green fluorescence ratio varies widely in my control group. A:

-

Cell Health: The JC-1 assay is highly sensitive to overall cell health. Ensure your cells are healthy, not confluent, and in the logarithmic growth phase before starting the experiment. Stressed cells in the control group will exhibit a lower ΔΨm.

-

Dye Concentration and Incubation: The optimal JC-1 concentration and incubation time can be cell-type dependent.[13] Titrate the JC-1 concentration (typically 1-10 µM) and incubation time (15-30 minutes) to achieve robust red fluorescence in healthy control cells with minimal green fluorescence.

-